molecular formula C18H22N2O3S B12693848 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- CAS No. 199852-04-5

4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)-

Cat. No.: B12693848
CAS No.: 199852-04-5
M. Wt: 346.4 g/mol
InChI Key: GSYOSEFHNNIGIM-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- is a complex organic compound that belongs to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- typically involves multi-step organic reactions. Common starting materials might include pyrimidinone derivatives, dioxolane, and thiol compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of pyrimidinone compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also be used in the development of diagnostic tools or as probes in biochemical assays.

Medicine

Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. It might be explored for its efficacy in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, such compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidinone Derivatives: Compounds with similar core structures but different substituents.

    Dioxolane-Containing Compounds: Molecules that include the dioxolane ring.

    Thioether-Containing Compounds: Compounds with sulfur-containing linkages.

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

199852-04-5

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

4-benzyl-2-(1,3-dioxolan-2-ylmethylsulfanyl)-5-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H22N2O3S/c1-12(2)16-14(10-13-6-4-3-5-7-13)19-18(20-17(16)21)24-11-15-22-8-9-23-15/h3-7,12,15H,8-11H2,1-2H3,(H,19,20,21)

InChI Key

GSYOSEFHNNIGIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(NC1=O)SCC2OCCO2)CC3=CC=CC=C3

Origin of Product

United States

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